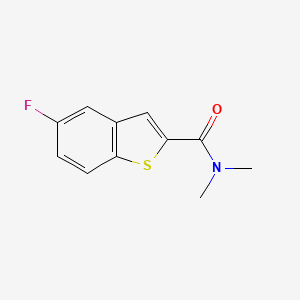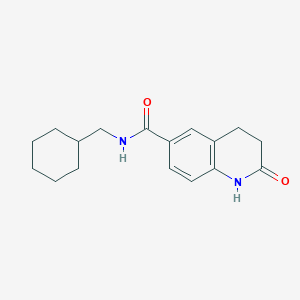![molecular formula C17H14N2O2 B7472316 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is a chemical compound that has been widely used in scientific research due to its unique properties. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as protein tyrosine phosphatases and histone deacetylases. These enzymes play important roles in cellular processes such as gene expression and signal transduction. By inhibiting their activity, 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone can modulate these processes and provide insights into their regulation.
Biochemical and Physiological Effects:
1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate gene expression. It has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone in lab experiments is its ability to easily penetrate cell membranes. This allows for the study of cellular processes in a non-invasive manner. It is also a small molecule, which makes it easy to manipulate and modify for specific research purposes. However, one of the limitations of using 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are many future directions for research involving 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone. One area of research is the development of new drugs that target specific enzymes inhibited by this compound. Another area of research is the study of its neuroprotective effects and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone in combination with other compounds may provide new insights into cellular processes and lead to the development of new therapies.
Méthodes De Synthèse
The synthesis of 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone can be achieved through several methods. One of the most common methods is the reaction of 4-methylphthalic anhydride with 4-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone.
Applications De Recherche Scientifique
1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been widely used in scientific research due to its unique properties. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes. It has been used in various fields of research such as cancer research, neuroscience, and drug discovery.
Propriétés
IUPAC Name |
1-[4-(4-methylphthalazin-1-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-15-5-3-4-6-16(15)17(19-18-11)21-14-9-7-13(8-10-14)12(2)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVWLTURLURKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)





![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)


![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)